

# Technical Guide: p,p'-DDD-<sup>13</sup>C<sub>12</sub> - Identification and Analytical Application

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## Compound of Interest

Compound Name: *p,p'*-DDD-<sup>13</sup>C<sub>12</sub>

Cat. No.: B15599303

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This technical guide provides a comprehensive overview of p,p'-DDD-<sup>13</sup>C<sub>12</sub>, a critical analytical standard. The document details its identification, physicochemical properties, and its application as an internal standard in the quantitative analysis of its unlabeled analogue, p,p'-DDD, a significant metabolite of the pesticide DDT.

## Core Identification

p,p'-DDD-<sup>13</sup>C<sub>12</sub> is the <sup>13</sup>C-labeled form of p,p'-Dichlorodiphenyldichloroethane. Its fundamental role in analytical chemistry is to serve as an internal standard for isotope dilution mass spectrometry, a highly accurate method for quantifying trace levels of contaminants in various matrices.

## Physicochemical and Identification Data

A summary of the key identification and physical properties of p,p'-DDD-<sup>13</sup>C<sub>12</sub> is presented in the table below.

Property	Value
CAS Number	1571957-95-3[1][2]
Molecular Formula	$^{13}\text{C}_{12}\text{C}_2\text{H}_{10}\text{Cl}_4$ [2]
Molecular Weight	331.95 g/mol [2]
Synonyms	4,4'-DDD- $^{13}\text{C}_{12}$ , p,p'-Dichlorodiphenyl dichloroethane- $^{13}\text{C}_{12}$ [2]
Appearance	Typically exists as a solid at room temperature[2]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years[2]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month[2]

## Experimental Protocol: Quantification of p,p'-DDD in Environmental Samples using p,p'-DDD- $^{13}\text{C}_{12}$ and GC-MS

The following protocol is a representative methodology for the analysis of p,p'-DDD in environmental samples, utilizing p,p'-DDD- $^{13}\text{C}_{12}$  as an internal standard. This method is based on common practices for the analysis of chlorinated pesticides.

### 1. Sample Preparation and Extraction

- **Sample Collection:** Collect environmental samples (e.g., soil, water, biological tissue) following established procedures to ensure sample integrity.
- **Homogenization:** Homogenize solid samples to ensure uniformity. For tissue samples, this can be achieved by mincing or grinding with dry ice.
- **Spiking with Internal Standard:** Accurately spike a known amount of p,p'-DDD- $^{13}\text{C}_{12}$  solution into the homogenized sample prior to extraction. This is a critical step for accurate quantification via isotope dilution.
- **Extraction:**

- Solid Samples: Employ a suitable extraction technique such as Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent like a hexane/acetone mixture.
- Liquid Samples: Perform liquid-liquid extraction (LLE) using a solvent such as dichloromethane. The pH of aqueous samples should be adjusted to neutral before extraction.
- Drying: Pass the organic extract through anhydrous sodium sulfate to remove any residual water.
- Concentration: Concentrate the extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.

## 2. Cleanup

- To remove interfering co-extracted substances, a cleanup step is often necessary. This can be performed using:
  - Solid-Phase Extraction (SPE): Pass the concentrated extract through a cartridge containing a sorbent like Florisil or silica gel.
  - Gel Permeation Chromatography (GPC): Effective for removing high molecular weight interferences such as lipids from biological samples.

## 3. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and detection.
- Gas Chromatograph Conditions:
  - Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating chlorinated pesticides.
  - Injection: Use a splitless or pulsed splitless injection to enhance sensitivity for trace-level analysis.

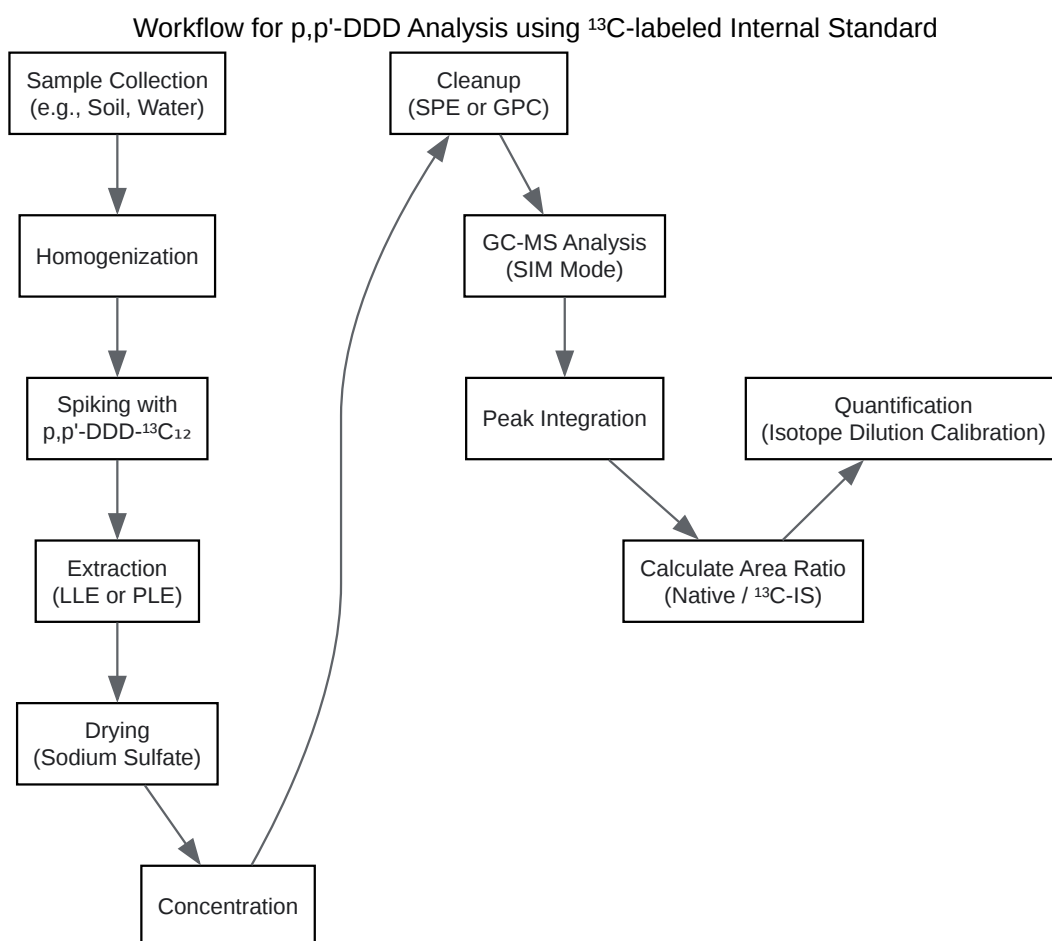
- Carrier Gas: Helium or hydrogen at a constant flow rate.
- Oven Temperature Program: A programmed temperature ramp is used to separate the target analytes. An example program could be: initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometer Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for both p,p'-DDD and p,p'-DDD-<sup>13</sup>C<sub>12</sub> are monitored.
    - For p,p'-DDD: Monitor ions such as m/z 235, 237, and 165.
    - For p,p'-DDD-<sup>13</sup>C<sub>12</sub>: Monitor the corresponding <sup>13</sup>C-labeled fragment ions (e.g., m/z 247). The exact m/z values will depend on the fragmentation pattern.

#### 4. Data Analysis and Quantification

- Identification: The identification of p,p'-DDD is confirmed by the retention time and the relative abundance of the selected ions matching those of a known standard.
- Quantification: The concentration of p,p'-DDD in the sample is calculated using the isotope dilution method. A calibration curve is generated by plotting the ratio of the peak area of the native p,p'-DDD to the peak area of the p,p'-DDD-<sup>13</sup>C<sub>12</sub> internal standard against the concentration of the native analyte. The concentration in the unknown sample is then determined from this curve.

## Workflow for Environmental Sample Analysis

The following diagram illustrates the logical workflow for the analysis of an environmental sample using p,p'-DDD-<sup>13</sup>C<sub>12</sub> as an internal standard.



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## References

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- 2. [p,p'-DDD-13C12 | Isotope-Labeled Compounds | 1571957-95-3 | Invivochem](#) [[invivochem.com](https://www.invivochem.com)]
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